

# Poziotinib in ZENITH20: A Comparative Guide for Researchers in Oncology Drug Development

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## Compound of Interest

Compound Name: *Poziotinib hydrochloride*

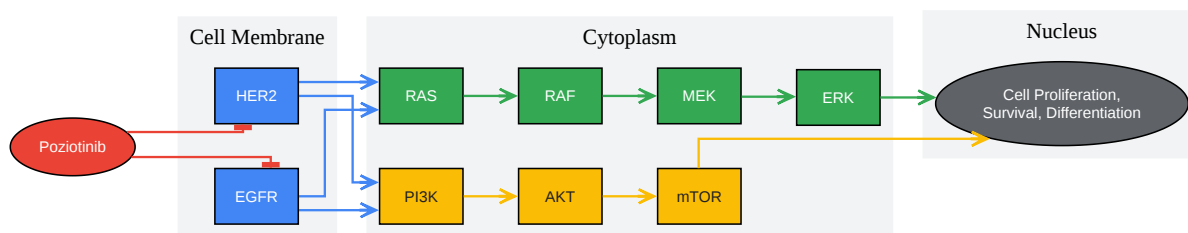
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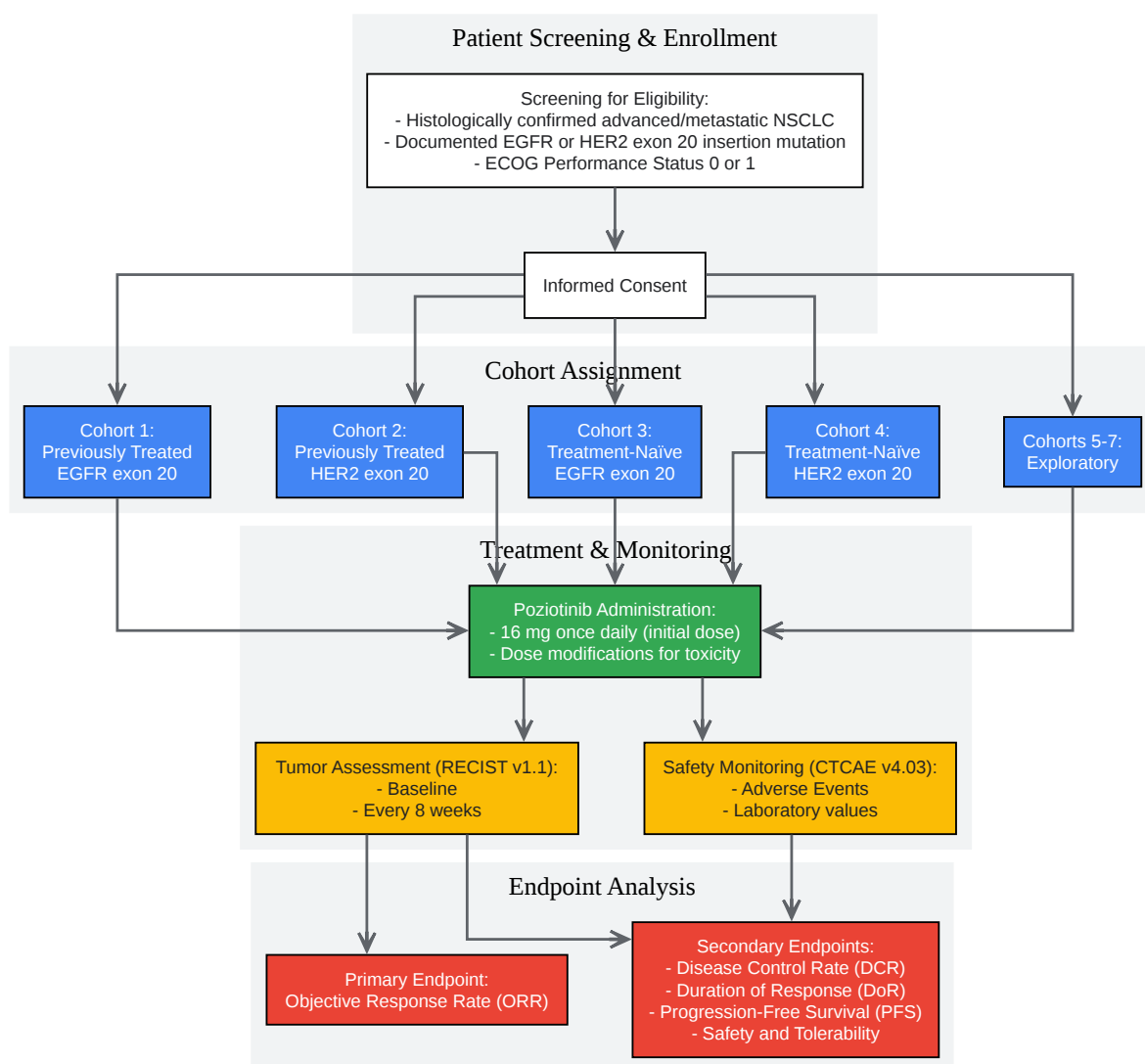
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The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with exon 20 insertion mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) is rapidly evolving. The ZENITH20 phase 2 clinical trial has been a pivotal study in evaluating the efficacy and safety of **poziotinib hydrochloride**, a novel tyrosine kinase inhibitor (TKI), in this patient population. This guide provides a comprehensive comparison of poziotinib's clinical trial outcomes from the ZENITH20 study with other therapeutic alternatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

## Poziotinib's Mechanism of Action and the EGFR/HER2 Signaling Pathway

Poziotinib is an irreversible pan-HER inhibitor that targets EGFR, HER2, and HER4.<sup>[1]</sup> It has demonstrated potent activity against cancer cells with EGFR or HER2 exon 20 insertion mutations.<sup>[1]</sup> These mutations cause steric hindrance that reduces the binding affinity of other TKIs. Poziotinib's smaller size and flexibility are thought to allow it to overcome this structural challenge.<sup>[2]</sup> By inhibiting the phosphorylation of these receptors, poziotinib effectively blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.<sup>[3]</sup>





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## References

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